molecular formula C26H28N6O4 B14292847 N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide CAS No. 112817-60-4

N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B14292847
CAS No.: 112817-60-4
M. Wt: 488.5 g/mol
InChI Key: UFDBSQOPFCFANI-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two butanamidopyridinyl groups attached to a benzene ring through dicarboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide typically involves the reaction of 6-butanamidopyridine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    BDTH2 (N1, N3 -Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide): Known for its use as a chelation agent for heavy metals.

    N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide: Investigated for its interactions with vascular endothelial growth factor receptor 2.

Uniqueness

N~1~,N~3~-Bis(6-butanamidopyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

112817-60-4

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

1-N,3-N-bis[6-(butanoylamino)pyridin-2-yl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N6O4/c1-3-8-23(33)29-19-12-6-14-21(27-19)31-25(35)17-10-5-11-18(16-17)26(36)32-22-15-7-13-20(28-22)30-24(34)9-4-2/h5-7,10-16H,3-4,8-9H2,1-2H3,(H2,27,29,31,33,35)(H2,28,30,32,34,36)

InChI Key

UFDBSQOPFCFANI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)NC(=O)CCC

Origin of Product

United States

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